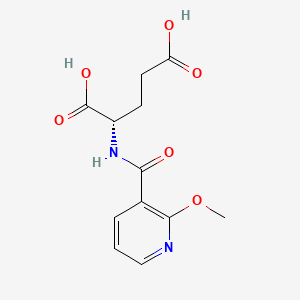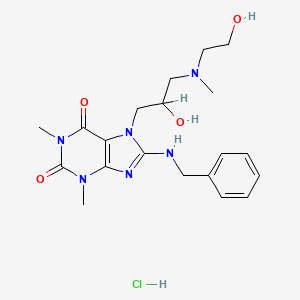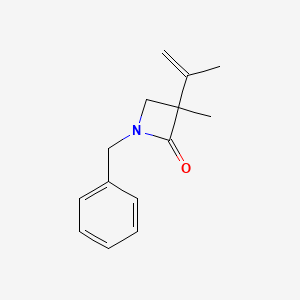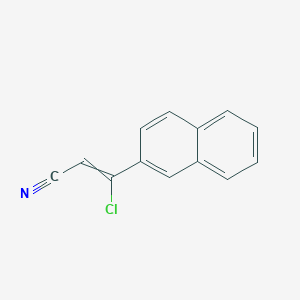
3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C13H8ClN It is characterized by a naphthalene ring substituted at the 2-position with a 3-chloro-2-enenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile typically involves the reaction of 2-naphthaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
3-(Naphthalen-1-yl)prop-2-enenitrile: Similar structure but lacks the chloro substituent.
3-(Naphthalen-2-yl)prop-2-enal: Contains an aldehyde group instead of a nitrile group.
3-(2-Chlorophenyl)prop-2-enenitrile: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness: 3-Chloro-3-(naphthalen-2-yl)prop-2-enenitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups with the naphthalene ring enhances its versatility in various applications.
Properties
CAS No. |
78831-76-2 |
|---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-chloro-3-naphthalen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H8ClN/c14-13(7-8-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-7,9H |
InChI Key |
ACFVJMZVCGIKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


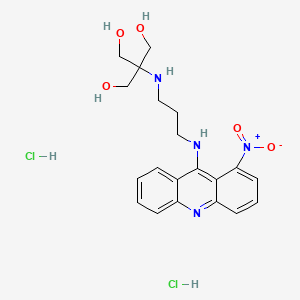
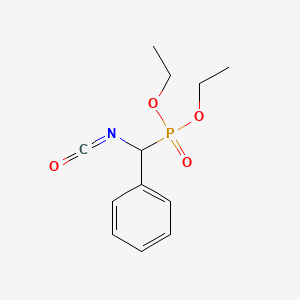
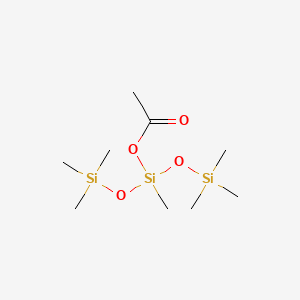
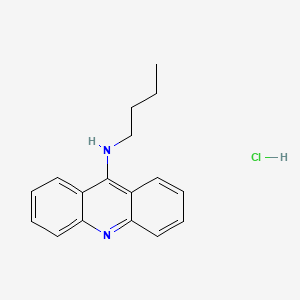
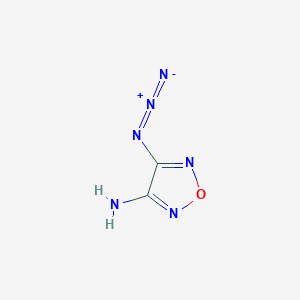

![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
